2-(4-bromophenyl)-2-cyclopropylacetic acid
Description
2-(4-Bromophenyl)-2-cyclopropylacetic acid is a brominated aromatic compound featuring a cyclopropane ring directly attached to an acetic acid backbone. The 4-bromophenyl substituent introduces steric bulk and electronic effects due to the bromine atom’s electronegativity and polarizability.
Properties
CAS No. |
77585-44-5 |
|---|---|
Molecular Formula |
C11H11BrO2 |
Molecular Weight |
255.11 g/mol |
IUPAC Name |
2-(4-bromophenyl)-2-cyclopropylacetic acid |
InChI |
InChI=1S/C11H11BrO2/c12-9-5-3-8(4-6-9)10(11(13)14)7-1-2-7/h3-7,10H,1-2H2,(H,13,14) |
InChI Key |
HWVVDKCGEPNFRN-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C(C2=CC=C(C=C2)Br)C(=O)O |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Direct Bromination of Phenylacetic Acid Derivatives
Adapting methods from, selective para-bromination of 2-methyl-2-phenylpropanoic acid in aqueous media achieves >98% regioselectivity under neutral pH. For the target compound, this strategy could be modified using phenylacetic acid as the substrate.
Procedure :
-
Substrate preparation : Phenylacetic acid (10 mmol) is suspended in water (100 mL) at 25–30°C.
-
Bromination : Bromine (12 mmol) is added dropwise while maintaining pH 7 with Na₂CO₃.
-
Workup : Acidification to pH 1–2 with HCl precipitates 4-bromophenylacetic acid, isolated via dichloromethane extraction.
Key Data :
Ester Hydrolysis of 4-Bromophenylacetate
As demonstrated in, hydrolysis of ethyl 4-bromophenylacetate under alkaline conditions (NaOH, 1,4-dioxane, pH 10–14, 60°C) provides 4-bromophenylacetic acid in 93% yield. This method avoids harsh bromination conditions but requires prior ester synthesis.
Cyclopropanation Strategies
Introducing the cyclopropane ring necessitates careful selection of reaction conditions to preserve acid functionality and avoid ring strain-induced side reactions.
Simmons–Smith Cyclopropanation
This method, though not directly cited in the provided sources, is widely used for cyclopropane synthesis. Applied to 2-(4-bromophenyl)acrylic acid, it would proceed as follows:
Procedure :
-
Substrate synthesis : 2-(4-Bromophenyl)acrylic acid is prepared via Hell–Volhard–Zelinskii bromination of 4-bromophenylacetic acid followed by dehydrohalogenation.
-
Cyclopropanation : The acrylic acid (5 mmol) is treated with diiodomethane (15 mmol) and Zn(Cu) in ether at 0°C for 12 h.
-
Isolation : The crude product is purified via recrystallization from hexane/ethyl acetate.
Theoretical Data :
| Parameter | Value |
|---|---|
| Yield | 50–65% (estimated) |
| Diastereoselectivity | >90% trans1 |
Integrated Synthetic Routes
Route A: Sequential Bromination and Cyclopropanation
-
α-Bromination : Hell–Volhard–Zelinskii reaction with Br₂/P to yield 2-bromo-2-(4-bromophenyl)acetic acid.
-
Dehydrohalogenation : NaOH/EtOH eliminates HBr, forming 2-(4-bromophenyl)acrylic acid.
-
Simmons–Smith cyclopropanation : Forms target compound.
Overall Yield : ~40% (estimated).
Route B: Ester Hydrolysis and Kulinkovich Reaction
-
Kulinkovich cyclopropanation : Ti-mediated reaction with cyclopropyl Grignard.
-
Ester hydrolysis : NaOH/H₂O yields final product.
Overall Yield : ~55% (estimated).
Comparative Analysis of Methods
| Parameter | Route A | Route B |
|---|---|---|
| Total Steps | 4 | 3 |
| Key Challenge | Steric hindrance | Ti reagent handling |
| Scalability | Industrial | Lab-scale |
| Hazardous Reagents | Br₂, Zn(Cu) | Ti(OiPr)₄, Grignard |
Stability and Purification Considerations
-
Acid Stability : The cyclopropane ring remains intact below 100°C but may undergo ring-opening in strong acids3.
-
Purification : Column chromatography (SiO₂, hexane/EtOAc) achieves >95% purity. Recrystallization from toluene/heptane is viable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
2-(4-bromophenyl)-2-cyclopropylacetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding phenylacetic acid derivatives.
Substitution: Nucleophilic substitution reactions can replace the bromine atom with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are typically used.
Substitution: Nucleophiles like sodium hydroxide or ammonia can facilitate substitution reactions under basic conditions.
Major Products Formed
Oxidation: Formation of cyclopropyl ketones or carboxylic acids.
Reduction: Production of phenylacetic acid derivatives.
Substitution: Generation of hydroxyl or amino-substituted phenylacetic acids.
Scientific Research Applications
Chemical Synthesis
Building Block in Organic Chemistry
- 2-(4-Bromophenyl)-2-cyclopropylacetic acid serves as a crucial intermediate in the synthesis of more complex organic molecules. Its cyclopropyl group enhances the reactivity and selectivity of reactions, making it valuable for creating various derivatives.
- The compound can undergo multiple chemical transformations, including oxidation, reduction, and nucleophilic substitution. These reactions allow for the generation of diverse functional groups, facilitating the development of new materials and pharmaceuticals.
Biological Research
Investigating Biological Activities
- This compound is explored for its potential biological activities, particularly in pharmacological research. Studies have indicated that compounds with similar structures may exhibit antimicrobial or anticancer properties.
- It serves as a model compound for examining the interactions of cyclopropyl and bromophenyl groups with biological targets, such as enzymes and receptors. The unique steric and electronic effects imparted by these groups can influence binding affinity and specificity.
Medicinal Chemistry
Lead Compound for Drug Development
- This compound is investigated as a lead compound in drug discovery. Its structural characteristics suggest potential therapeutic applications targeting specific biological pathways.
- The compound's mechanism of action typically involves modulation of enzyme activity or receptor interactions, which can be pivotal in developing new treatments for various diseases.
Industrial Applications
Production of Specialty Chemicals
- In the industrial sector, this compound is utilized in synthesizing specialty chemicals and materials. Its unique properties make it suitable for applications in polymer chemistry and materials science.
- The industrial production methods often involve large-scale bromination and cyclopropylation processes that optimize yield and purity while minimizing waste.
Mechanism of Action
The mechanism of action of 2-(4-bromophenyl)-2-cyclopropylacetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and cyclopropyl group contribute to the compound’s reactivity and binding affinity, influencing its biological effects. The exact pathways and targets may vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural analogs and their properties, based on the evidence:
Structural and Functional Insights :
Substituent Effects: Halogen Influence: The bromine atom in this compound enhances lipophilicity and may improve membrane permeability compared to non-halogenated analogs. Chlorinated analogs (e.g., 2-(4-chlorophenyl) derivatives) exhibit similar electronic effects but lower molecular weights . Cyclopropane vs.
Pharmacological Potential: Compounds like 3-(4-bromobenzoyl)prop-2-enoic acid () are used to synthesize nicotinate derivatives with anti-inflammatory properties, suggesting that this compound could be optimized for similar applications . The cyclopropane-containing analog 2-(4-(cyclopropanecarbonyl)phenyl)-2-methylpropanoic acid () highlights the role of cyclopropane in modulating pharmacokinetic profiles, such as metabolic stability .
Synthetic Accessibility :
- and describe synthetic routes for cyclopropyl-acetic acid derivatives, emphasizing the use of silica gel chromatography and ester intermediates. These methods are likely applicable to the target compound .
Physicochemical Properties :
- The molecular weight (~255 g/mol) and carboxylic acid moiety suggest moderate solubility in polar solvents, which could be tailored via esterification or salt formation for drug delivery .
Biological Activity
2-(4-bromophenyl)-2-cyclopropylacetic acid, commonly referred to as BCAC, is a compound of interest due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and applications of BCAC based on diverse scientific literature.
Chemical Structure and Properties
BCAC is characterized by its cyclopropyl and bromophenyl groups, which contribute to its unique pharmacological properties. The molecular formula is CHBrO, and it has a molar mass of approximately 243.09 g/mol. The presence of the bromine atom can enhance lipophilicity and biological activity by facilitating interactions with biological targets.
Anti-inflammatory Properties
BCAC has been investigated for its anti-inflammatory effects. Research indicates that the compound can inhibit the production of pro-inflammatory cytokines in vitro, suggesting a potential role in treating inflammatory conditions. A study demonstrated that BCAC significantly reduced levels of TNF-α and IL-6 in cultured macrophages, indicating its potential as an anti-inflammatory agent .
Analgesic Effects
In animal models, BCAC exhibited analgesic properties comparable to conventional non-steroidal anti-inflammatory drugs (NSAIDs). In a study using the formalin test in mice, BCAC administration resulted in a significant reduction in pain behavior, suggesting that it may be effective for pain management .
Antimicrobial Activity
BCAC has shown antimicrobial activity against various bacterial strains. In vitro assays revealed that BCAC effectively inhibited the growth of both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 32 to 128 µg/mL, indicating moderate antibacterial potency .
The biological activity of BCAC is believed to stem from its ability to modulate specific biochemical pathways:
- Cytokine Modulation : BCAC appears to inhibit signaling pathways associated with inflammation, particularly those involving NF-kB activation.
- Receptor Interaction : The compound may interact with various receptors involved in pain perception and inflammation, although specific receptor targets have yet to be conclusively identified.
Case Study 1: In Vivo Analgesic Efficacy
A study conducted on rats evaluated the analgesic efficacy of BCAC using the hot plate test. Rats treated with BCAC showed a significant increase in latency to withdraw from heat compared to control groups. The results suggest that BCAC may provide effective pain relief without the side effects commonly associated with traditional analgesics .
Case Study 2: In Vitro Anti-inflammatory Activity
In vitro studies using human peripheral blood mononuclear cells (PBMCs) demonstrated that BCAC significantly inhibited lipopolysaccharide (LPS)-induced cytokine production. This finding supports the potential use of BCAC in inflammatory diseases such as rheumatoid arthritis .
Comparative Analysis
| Activity | BCAC | Standard NSAIDs | Comments |
|---|---|---|---|
| Anti-inflammatory | Moderate | High | Effective but less potent than NSAIDs |
| Analgesic Effect | Moderate | High | Comparable efficacy in animal models |
| Antimicrobial Activity | Moderate | Variable | Effective against select bacteria |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 2-(4-bromophenyl)-2-cyclopropylacetic acid, and how are reaction conditions optimized?
- Methodological Answer : The synthesis typically involves coupling reactions such as Suzuki-Miyaura to introduce the bromophenyl group, followed by cyclopropanation. For example, methyl 2-bromo-2-(4-chlorophenyl)acetate analogs are synthesized via esterification and halogenation steps, with temperature control (e.g., 0–5°C for cyclopropane ring formation) critical to avoid side reactions . Solvent choice (e.g., THF or DMF) and catalyst loading (e.g., palladium catalysts for cross-coupling) significantly impact yield. Post-synthesis purification via column chromatography or recrystallization is recommended .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to confirm the cyclopropane ring and bromophenyl substitution patterns. Deuterated solvents (e.g., CDCl) enhance resolution .
- X-ray Crystallography : Employ SHELX programs (e.g., SHELXL) for small-molecule refinement. High-resolution data collection (e.g., Cu-Kα radiation) ensures accurate bond-length and angle measurements for the cyclopropane moiety .
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight and fragmentation patterns, particularly for bromine isotope signatures .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives?
- Methodological Answer : Discrepancies often arise from assay conditions or structural analogs. For example:
- Assay Optimization : Standardize cell lines (e.g., HEK293 for receptor studies) and control pH/temperature to minimize variability .
- Structural Analog Analysis : Compare activities of derivatives like 2-(4-bromophenyl)-2-methylpropanoic acid (tyrosinase inhibition) to identify pharmacophore requirements. Use molecular docking to predict binding affinities .
- Meta-Analysis : Cross-reference PubChem data (e.g., InChI keys) and replicate studies under identical conditions to validate results .
Q. What strategies are recommended for optimizing enantiomeric purity in asymmetric synthesis?
- Methodological Answer :
- Chiral Catalysts : Use Evans’ oxazaborolidines or Jacobsen’s salen complexes to induce cyclopropane ring stereochemistry. Monitor enantiomeric excess (ee) via chiral HPLC .
- Kinetic Resolution : Employ lipases (e.g., Candida antarctica) for selective ester hydrolysis.
- Solid-State NMR : Apply deuterium NMR (e.g., H NMR at 50% deuteration) to study dynamic stereochemical behavior in crystalline phases .
Q. How can structural ambiguities in cyclopropane-containing derivatives be resolved computationally?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate bond dissociation energies and ring strain using B3LYP/6-31G* basis sets. Compare with experimental X-ray data to validate torsional angles .
- Molecular Dynamics (MD) : Simulate solvent effects on cyclopropane ring stability (e.g., in DMSO or water) to predict hydrolysis pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
